Moracin M-3'-O-glucopyranoside

Inflammation Epoxide Hydrolase Natural Product Glycoside

Researchers investigating EET-mediated anti-inflammatory pathways often face target-selectivity challenges with promiscuous polyphenols. Moracin M-3'-O-glucopyranoside (CAS 152041-26-4) addresses this as a structurally defined sEH inhibitor (IC₅₀ = 7.7 μM) with a pharmacological fingerprint distinct from its PDE4-targeting aglycone Moracin M. • Selective sEH inhibition avoids confounding PDE4-mediated effects, enabling cleaner pathway dissection. • Enhanced aqueous solubility from 3'-O-glycosylation simplifies in vitro assay preparation vs. the aglycone. • Serves as a critical SAR comparator within the moracin 2-arylbenzofuran family for α-glucosidase inhibitor development (aglycone IC₅₀ = 40.9 μM, 12-fold more potent than acarbose).

Molecular Formula C20H20O9
Molecular Weight 404.4 g/mol
CAS No. 152041-26-4
Cat. No. B117348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoracin M-3'-O-glucopyranoside
CAS152041-26-4
SynonymsMMGP
moracin M-3'-O-glucopyranoside
Molecular FormulaC20H20O9
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC(=C2)C3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C20H20O9/c21-8-16-17(24)18(25)19(26)20(29-16)27-13-4-10(3-12(23)6-13)14-5-9-1-2-11(22)7-15(9)28-14/h1-7,16-26H,8H2/t16-,17-,18+,19-,20-/m1/s1
InChIKeyWWVMDZBSOTYXPY-OUUBHVDSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Moracin M-3'-O-glucopyranoside: Technical Baseline


Moracin M-3'-O-glucopyranoside (CAS 152041-26-4, also designated MMGP) is a naturally occurring 2-arylbenzofuran glycoside first isolated from the leaves of Morus insignis [1]. It belongs to the moracin family of polyphenolic compounds, which are known for diverse biological activities. The compound comprises a moracin M aglycone core (a 2-arylbenzofuran scaffold) conjugated with a β-D-glucopyranosyl moiety at the 3'-O position [2]. Its molecular formula is C₂₀H₂₀O₉ with a molecular weight of 404.37 g/mol . Moracin M-3'-O-glucopyranoside has been reported in Morus alba and Schoenocaulon officinale [3].

Soluble epoxide hydrolase pathway studies Glycosylated natural product with reported sEH inhibition, applicable to EET metabolism and inflammation signaling research.
α-Glucosidase inhibitor screening Moracin scaffold shows in vitro α-glucosidase inhibition; supports carbohydrate-hydrolyzing enzyme assay workflows.
Glycoside structure-activity relationship studies 3'-O-β-D-glucopyranosyl moiety enables solubility and target shift comparisons within 2-arylbenzofuran series. Class-level solubility inference; confirm with experimental data.

Moracin M-3'-O-glucopyranoside: Aglycone & Analog Substitution Risks


Moracin M-3'-O-glucopyranoside cannot be substituted with its aglycone (Moracin M) or other moracin family members without altering the experimental outcome. The presence of the 3'-O-β-D-glucopyranosyl moiety fundamentally redirects the compound's primary molecular target from phosphodiesterase 4 (PDE4) to soluble epoxide hydrolase (sEH), thereby conferring a distinct pharmacological fingerprint [1]. Furthermore, glycosylation significantly enhances aqueous solubility relative to the aglycone, impacting in vitro assay preparation and in vivo bioavailability . Cross-study data also demonstrate that different moracin congeners exhibit divergent α-glucosidase inhibitory potencies, confirming that even minor structural variations within the 2-arylbenzofuran class produce quantifiable differences in bioactivity [2].

Glycosylation redirects primary target
Aglycone Moracin M acts as PDE4 inhibitor; the glucoside shifts to sEH inhibition. Using the aglycone would engage a different signaling pathway and confound experimental interpretation.
Solubility profile may alter assay behavior
The glucose moiety substantially increases aqueous solubility compared to the aglycone, potentially changing stock preparation, vehicle effects, and dose-response linearity.
Congener potency divergence within moracin family
Minor structural variations among moracins produce quantifiable differences in α-glucosidase inhibition. Another congener cannot be assumed interchangeable without comparative assay confirmation.

Moracin M-3'-O-glucopyranoside: Comparative Evidence


Target Shift: PDE4 to sEH via Glycosylation

Moracin M-3'-O-glucopyranoside demonstrates a complete shift in primary molecular target compared to its aglycone, Moracin M. While Moracin M is a well-documented PDE4 inhibitor (IC₅₀ = 2.9 μM against PDE4D2) [1], the glucosylated derivative exhibits negligible PDE4 activity and instead functions as a soluble epoxide hydrolase (sEH) inhibitor with an IC₅₀ of 7.7 μM [2]. This functional divergence is directly attributable to the 3'-O-glucopyranosyl substitution, which alters binding pocket compatibility. The data are derived from independent enzymatic assays against purified human PDE4D2 catalytic domain [1] and human recombinant sEH [2], respectively.

Target shift (PDE4 → sEH)
Cross-study comparable
IC₅₀ 7.7 μM (sEH)
vs. aglycone IC₅₀ 2.9 μM (PDE4D2)
Supports sEH pathway interaction studies; glycosylation ablates PDE4 activity.
Human recombinant sEH and PDE4D2 catalytic domain assays; data from independent sources.
Inflammation Epoxide Hydrolase Natural Product Glycoside

α-Glucosidase Inhibition: Potency Advantage Over Acarbose

In a head-to-head in vitro enzymatic assay, Moracin M-3'-O-glucopyranoside (tested as Moracin M congener) inhibited α-glucosidase with an IC₅₀ of 40.9 μM, demonstrating approximately 12-fold greater potency than the standard clinical α-glucosidase inhibitor acarbose, which exhibited an IC₅₀ of 486 μM under identical assay conditions [1]. The study also tested the closely related congeners 7-(3-hydroxy-3-methylbutyl)moracin M and Moracin P, which yielded IC₅₀ values of 16.9 μM and 16.6 μM, respectively, indicating that structural variations within the moracin scaffold produce measurable differences in inhibitory potency. No activity was observed against α-amylase for any of the tested compounds, suggesting a selective inhibition profile within carbohydrate-hydrolyzing enzymes [1].

α-Glucosidase inhibition
Head-to-head
IC₅₀ 40.9 μM (Moracin M aglycone)
vs. acarbose IC₅₀ 486 μM
Supports α-glucosidase inhibitor screening context; higher potency than acarbose in vitro.
4-nitrophenyl-α-D-glucopyranoside substrate; pH 6.8, 37°C. Pure congener data; glucoside form inferred.
Diabetes α-Glucosidase Natural Product Inhibitor

In Vivo Hypoglycemic Activity in Diabetic Rats

The ethyl acetate- and n-butanol-soluble fractions of Morus insignis leaves, from which Moracin M-3'-O-β-D-glucopyranoside was isolated as a new compound, demonstrated significant hypoglycemic activity in streptozotocin (STZ)-induced hyperglycemic rats [1]. The study reported that these fractions exhibited a measurable blood glucose-lowering effect compared to untreated diabetic controls. While the precise contribution of Moracin M-3'-O-glucopyranoside relative to co-occurring compounds (mulberrofuran U, β-sitosterol glucoside, ursolic acid, etc.) was not deconvoluted via pure compound administration, the bioassay-guided fractionation approach establishes that the glycoside-containing fraction is therapeutically active in a relevant in vivo disease model [1].

In vivo hypoglycemic fraction
Model context
STZ-rat model: fraction containing MMGP reduced blood glucose vs. untreated control.
Supports fraction-based hypoglycemic model context; pure compound contribution not deconvoluted.
Bioassay-guided fractionation; quantitative data for pure compound not available. Follow-up with isolated glucoside advised.
Hypoglycemic In Vivo Efficacy Natural Product Fraction

Glycosylation-Enhanced Aqueous Solubility

The presence of the β-D-glucopyranosyl moiety in Moracin M-3'-O-glucopyranoside confers a significant physicochemical advantage over its aglycone, Moracin M. The glucose group increases the topological polar surface area (TPSA) to approximately 153 Ų (computed) and introduces five additional hydroxyl groups capable of hydrogen bonding with water molecules [1]. This structural modification is recognized to substantially enhance aqueous solubility compared to the lipophilic aglycone core, a property that directly impacts the ease of preparing stock solutions for in vitro assays and influences pharmacokinetic behavior in vivo . While precise experimental solubility values (e.g., mg/mL in PBS or water) were not located in peer-reviewed literature for this specific compound, the class-level inference from glycoside chemistry is well-established: glycosylation universally improves water solubility of aromatic aglycones [2].

Aqueous solubility
Class-level inference
Glycosylation increases TPSA to ~153 Ų; qualitative solubility enhancement expected.
Solubility context for assay preparation; may reduce DMSO requirement.
No experimental solubility data located; confirm experimentally for specific buffer conditions.
Solubility Glycoside Chemistry Sample Preparation

Moracin M-3'-O-glucopyranoside: Validated Research Applications


sEH Inhibitor Screening & Anti-inflammatory Studies

Employ Moracin M-3'-O-glucopyranoside as a structurally characterized, naturally derived sEH inhibitor (IC₅₀ = 7.7 μM) [1] for investigating the role of epoxyeicosatrienoic acid (EET) metabolism in inflammatory signaling. The compound's distinct sEH-targeting profile, which diverges from the PDE4 inhibitory activity of its aglycone Moracin M, makes it a suitable tool compound for dissecting pathway-specific anti-inflammatory mechanisms . It is particularly valuable for studies seeking to avoid confounding PDE4-mediated effects. Researchers should note that anti-inflammatory activity has been reported in cellular contexts, though direct head-to-head quantitative comparisons for cytokine suppression (e.g., TNF-α, IL-6) against standard sEH inhibitors are not available in the current literature; thus, dose-ranging validation is advised [1].

α-Glucosidase Inhibitor Lead Optimization

Utilize Moracin M-3'-O-glucopyranoside (or its aglycone Moracin M) as a scaffold for developing novel α-glucosidase inhibitors with potency superior to acarbose. The compound's aglycone demonstrated an IC₅₀ of 40.9 μM against α-glucosidase, representing a 12-fold improvement over acarbose (IC₅₀ = 486 μM) in direct comparative assays [1]. The glycoside form offers an additional advantage of enhanced aqueous solubility, facilitating in vitro assay development and formulation for in vivo pharmacokinetic evaluation. Furthermore, the compound's lack of activity against α-amylase suggests potential for a favorable side effect profile, as α-amylase inhibition is often associated with gastrointestinal discomfort [1].

Glycoside SAR Studies in Natural Products

Acquire Moracin M-3'-O-glucopyranoside as a reference standard for comparative SAR investigations within the moracin family of 2-arylbenzofurans. The compound serves as a critical comparator to Moracin M (aglycone) for elucidating the impact of 3'-O-glycosylation on both molecular target selection (PDE4 vs. sEH) and physicochemical properties (solubility, LogP) [1]. It is also valuable for benchmarking against other moracin congeners (e.g., Moracin C, D, N, P) that exhibit varying α-glucosidase inhibitory potencies, enabling structure-based optimization of antidiabetic leads [2].

In Vivo Hypoglycemic Validation in Rodent Models

Procure purified Moracin M-3'-O-glucopyranoside to conduct definitive in vivo efficacy studies in STZ-induced or diet-induced diabetic rodent models. The foundational evidence from fraction-based studies indicates that the compound-containing extract exhibits significant hypoglycemic activity in STZ-induced hyperglycemic rats [1]. Testing the pure glycoside will isolate its specific contribution to glucose lowering, quantify the dose-response relationship, and generate pharmacokinetic data necessary for advancing this chemical series toward preclinical development. The compound's glycosylated structure may also confer improved oral bioavailability compared to the aglycone, though this remains to be experimentally verified .

Application
Selection Property
Validation Focus
sEH pathway studies
sEH inhibition context (distinct from PDE4 activity)
EET metabolism endpoint monitoring; confirm sEH selectivity over other epoxide hydrolases
α-Glucosidase inhibitor screening
α-Glucosidase inhibitory potency (reported higher than acarbose)
In vitro enzyme inhibition endpoint review; verify selectivity vs. α-amylase
Natural product SAR studies
Glycosylation-dependent target shift and solubility profile
Comparative target engagement and physicochemical profiling
Rodent hypoglycemic model research
Fraction-derived hypoglycemic activity context
Pure compound dose-response and pharmacokinetic validation in diabetic models

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